molecular formula C27H28N2OS B2755565 N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 681279-71-0

N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2755565
CAS No.: 681279-71-0
M. Wt: 428.59
InChI Key: HXAQKVULXYBNMI-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of indole and phenyl groups, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-indole derivative with an acylating agent, such as acetic anhydride, to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and phenyl groups are known to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)acetamide: Lacks the sulfanyl group.

    N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)acetamide: Different substitution pattern on the phenyl ring.

    N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)thioacetamide: Contains a thioacetamide group instead of an acetamide.

Uniqueness

The presence of both the sulfanyl group and the specific substitution pattern on the phenyl rings makes N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c1-18-9-10-21(4)22(12-18)15-29-16-26(24-7-5-6-8-25(24)29)31-17-27(30)28-23-13-19(2)11-20(3)14-23/h5-14,16H,15,17H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAQKVULXYBNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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